L-Carnitine is a quaternary ammonium compound naturally synthesized from lysine and methionine. It plays a crucial role in fatty acid metabolism by facilitating the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation and energy production [, , , ]. While it exists in various tissues, it is highly concentrated in skeletal and cardiac muscle.
Glutarylcarnitine is classified as an acylcarnitine, a group of compounds formed by the esterification of carnitine with various acyl groups. It can be found in human biological fluids such as urine and plasma, serving as a biomarker for metabolic disorders. It is primarily sourced from the metabolism of lysine and tryptophan, and its levels can indicate disruptions in fatty acid metabolism.
The synthesis of glutarylcarnitine typically involves the derivatization of acylcarnitines using butanolic hydrochloric acid. This method facilitates the transfer of an acyl group from coenzyme A to L-carnitine, leading to the formation of glutarylcarnitine. The reaction conditions often require careful control of temperature and pH to ensure optimal yield and purity.
In industrial settings, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is utilized for both the quantification and separation of acylcarnitines, including glutarylcarnitine. This method provides high sensitivity and specificity, making it suitable for clinical applications.
The molecular formula of glutarylcarnitine is C₁₃H₂₅N₁O₄. Its structure features a carnitine backbone with a glutaroyl group attached. The compound's molecular weight is approximately 259.35 g/mol.
The structural representation can be summarized as follows:
Glutarylcarnitine participates in various chemical reactions, primarily involving oxidation and reduction processes. It can undergo hydrolysis to release free carnitine and glutaric acid under certain conditions.
Common reagents used in reactions involving glutarylcarnitine include butanolic hydrochloric acid for synthesis and pentafluorophenacyl trifluoromethanesulfonate for derivatization purposes. The major products formed from these reactions can include other acylcarnitines such as ethylmalonylcarnitine.
Glutarylcarnitine primarily functions within the mitochondria where it facilitates the transport of activated long-chain fatty acids (long-chain fatty acyl-CoAs) into the mitochondrial matrix. This transport is crucial for beta-oxidation, allowing fatty acids to be metabolized for energy production.
The pharmacokinetics of glutarylcarnitine indicate its distribution across various body fluids, including urine and plasma. Its presence serves as an indicator of metabolic activity related to fatty acid oxidation.
Relevant analyses have shown that glutarylcarnitine maintains stability over extended periods when stored correctly, making it suitable for laboratory use.
Glutarylcarnitine has several scientific applications:
Glutarylcarnitine (C12H21NO6) is a dicarboxylic acylcarnitine ester formed via conjugation of glutaric acid (a five-carbon dicarboxylic acid) to L-carnitine through an ester bond. Its systematic IUPAC name is (3R)-3-[(4-carboxybutanoyl)oxy]-4-(trimethylazaniumyl)butanoate, reflecting the R-stereochemistry at the C3 position critical for biological activity [6]. The molecule features a quaternary ammonium group, two ionizable carboxyl groups (pKa ~3.33 and ~4.2), and a central ester linkage, resulting in a zwitterionic structure under physiological conditions [6] [8]. Its monoisotopic molecular mass is 276.14416 Da, with the protonated form ([M+H]+) appearing at m/z 277 in mass spectrometry [6].
Glutarylcarnitine is denoted as C5DC in clinical biochemistry, where "C5" indicates five carbon atoms and "DC" signifies dicarboxylic character. This nomenclature aligns with the shorthand notation for lipid structures (e.g., CAR 5:0-DC) to specify chain length and functional groups [2] [7]. In metabolomics databases, it is cataloged under identifiers HMDB0013130 (Human Metabolome Database), LIPID MAPS LMFA07070007, and PubChem CID 71317118 [6] [8].
Table 1: Structural Identifiers of Glutarylcarnitine
Property | Value/Descriptor |
---|---|
Systematic Name | (3R)-3-[(4-carboxybutanoyl)oxy]-4-(trimethylazaniumyl)butanoate |
Common Abbreviation | C5DC (clinical); CAR 5:0-DC (systematic) |
Molecular Formula | C12H21NO6 |
CAS Registry Number | 102636-82-8 (inner salt) |
HMDB ID | HMDB0013130 |
PubChem CID | 71317118 |
Glutarylcarnitine biosynthesis occurs via the mitochondrial carnitine shuttle system, which transports acyl moieties for β-oxidation. The process initiates when glutaryl-CoA, an intermediate in lysine and tryptophan catabolism, accumulates due to metabolic demand or pathological conditions. Mitochondrial enzyme carnitine acyltransferase (CrAT, EC 2.3.1.7) catalyzes the transesterification of glutaryl-CoA to glutarylcarnitine, facilitating its efflux from the mitochondrial matrix [2] [10]:
Glutaryl-CoA + L-carnitine → Glutarylcarnitine + CoASH
This reaction serves two physiological roles:
Glutaryl-CoA originates primarily from the degradation of lysine, hydroxylysine, and tryptophan. Key precursors include saccharopine (lysine pathway) and kynurenine (tryptophan pathway), which undergo oxidative decarboxylation to yield glutaryl-CoA. Under deficient activity of glutaryl-CoA dehydrogenase (GCDH, EC 1.3.99.7), glutaryl-CoA accumulates, driving glutarylcarnitine synthesis [9] [10].
Unlike medium- and long-chain acylcarnitines, glutarylcarnitine does not undergo β-oxidation due to its dicarboxylic structure. Instead, it functions as a transport molecule and biomarker:
Table 2: Diagnostic Significance of Glutarylcarnitine in GA-1
Biomarker | GA-1 Patients | Controls | Analytical Method |
---|---|---|---|
Urinary glutarylcarnitine | 14–522 mmol/mol creatinine | <5.2 mmol/mol creatinine | ESI-MS/MS |
Plasma glutarylcarnitine | Often normal (0.02–0.08 μmol/L) | <0.09 μmol/L | Tandem MS |
Urinary glutaric acid | Variable (3–13 mmol/mol creatinine in "low excretors") | <15 mmol/mol creatinine | GC-MS |
Glutarylcarnitine elevation correlates with neurotoxic metabolite buildup (e.g., 3-hydroxyglutaric acid), which triggers striatal neuron degeneration via NMDA receptor overstimulation. Early detection through newborn screening (via blood spot tandem MS) enables dietary interventions (low-lysine diet, carnitine supplementation), reducing neurological crises by 65–90% [5] [9] [10].
Glutarylcarnitine is a hygroscopic, white crystalline solid typically handled as an inner salt (zwitterion). It exhibits high polarity due to its charged quaternary ammonium and carboxylate groups, resulting in moderate water solubility (0.13 g/L predicted) and solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol [3] [6]. Stability is optimal at –20°C in desiccated, dark conditions, with degradation occurring under prolonged exposure to heat, light, or extreme pH via ester hydrolysis [3].
Analytical detection relies primarily on mass spectrometry:
Synthetic glutarylcarnitine (≥95% purity, NMR-validated) serves as a reference standard in clinical assays. Its properties are cataloged in commercial databases (e.g., LUMIPROBE Cat# 4325) and metabolomic libraries [3] [6].
Table 3: Analytical Detection Methods for Glutarylcarnitine
Method | Sample Type | Key Parameters | Limitations |
---|---|---|---|
Direct Infusion Tandem MS | Dried blood spots | m/z 277 → 85; fast screening | Cannot resolve isomers |
LC-ESI-MS/MS | Plasma/urine | Retention time ~4.2 min; LOQ: 0.01 μmol/L | Requires chromatographic separation |
GC-MS | Urine (organic acids) | Derivatized fragments: m/z 185, 259 | Labor-intensive sample prep |
Compound Names Mentioned:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0